molecular formula C13H16F3N3O2 B3039430 N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053655-65-4

N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B3039430
CAS RN: 1053655-65-4
M. Wt: 303.28
InChI Key: DNTFVIXVRSCBAS-UHFFFAOYSA-N
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Description

“N’-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with a molecular weight of 333.31 . It is a beige solid and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (2Z)-2-{1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene}hydrazinecarboxylate . The InChI code is 1S/C14H18F3N3O3/c1-13(2,3)23-12(21)20-19-11(18)8-22-10-6-4-5-9(7-10)14(15,16)17/h4-8,19H,18H2,1-3H3,(H,20,21) .


Physical And Chemical Properties Analysis

This compound is a beige solid and is stored at room temperature .

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry:

    • The synthesis of amino acids and their analogs, specifically those with trifluoromethyl groups, has been a significant area of research. For instance, Sting and Seebach (1996) developed methods to prepare amino acid derivatives, including those with trifluoromethyl groups, from dioxanones, emphasizing their importance in organic synthesis (Sting & Seebach, 1996).
  • Insecticidal Evaluation:

    • Mao et al. (2004) synthesized and evaluated the larvicidal activities of novel N-oxalyl derivatives of tebufenozide, indicating potential applications in pest control. These derivatives displayed varying physical properties compared to the parent compound, including better solubility in organic solvents (Mao et al., 2004).
  • Crystal Structure Analysis:

    • The study by Xia (2001) on the crystal structure of a related hydrazine derivative highlights the importance of such compounds in structural chemistry and materials science (Xia, 2001).
  • Peptide Synthesis:

    • Research by Chan et al. (1995) introduced a new carboxy-protecting group for the synthesis of atypical peptides. This group is based on the safety-catch principle, illustrating the role of such compounds in advancing peptide synthesis methodologies (Chan et al., 1995).
  • Synthetic Methodology Development:

    • The work by Yang et al. (2009) on the asymmetric Mannich reaction to synthesize tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate demonstrates the application of such compounds in developing new synthetic methodologies (Yang et al., 2009).
  • Exploring Reaction Mechanisms:

    • Rossi et al. (2007) investigated the divergent and solvent-dependent reactions of certain diaza-dienes, providing insights into reaction mechanisms and product formation in organic chemistry (Rossi et al., 2007).
  • Fluorescent Sensor Development:

    • Formica et al. (2018) studied hydroxypyrazole-based ligands, including tert-butyl hydrazinecarboxylate derivatives, as fluorescent sensors for Zn(II) ions, indicating potential applications in analytical chemistry (Formica et al., 2018).

Safety and Hazards

The safety information available indicates that this compound is potentially harmful if swallowed, inhaled, or comes into contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl N-[(Z)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-18-10(17)8-5-4-6-9(7-8)13(14,15)16/h4-7H,1-3H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTFVIXVRSCBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/C1=CC(=CC=C1)C(F)(F)F)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 6
N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

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